3-BROMO-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE

Data Integrity Procurement Due Diligence Chemical Biology

3-Bromo-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS 1003159-88-3) is a synthetic heterocyclic small molecule (MW 334.19 g/mol) belonging to the thieno[2,3-d]pyrimidine class, characterized by a 3-bromobenzamide substituent at the 4-position of the fused pyrimidine ring system. This scaffold is foundational in medicinal chemistry, with close analogs serving as ATP-competitive kinase inhibitors targeting Mnk1/2, PI3K, and EGFR, as well as protein-protein interaction inhibitors for MCL-1 in oncology programs.

Molecular Formula C13H8BrN3OS
Molecular Weight 334.19
CAS No. 1003159-88-3
Cat. No. B2528738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-BROMO-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE
CAS1003159-88-3
Molecular FormulaC13H8BrN3OS
Molecular Weight334.19
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NC2=C3C=CSC3=NC=N2
InChIInChI=1S/C13H8BrN3OS/c14-9-3-1-2-8(6-9)12(18)17-11-10-4-5-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18)
InChIKeyKKQKRTUISOFGKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS 1003159-88-3): Core Scaffold Overview for Research Procurement


3-Bromo-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS 1003159-88-3) is a synthetic heterocyclic small molecule (MW 334.19 g/mol) belonging to the thieno[2,3-d]pyrimidine class, characterized by a 3-bromobenzamide substituent at the 4-position of the fused pyrimidine ring system [1]. This scaffold is foundational in medicinal chemistry, with close analogs serving as ATP-competitive kinase inhibitors targeting Mnk1/2, PI3K, and EGFR, as well as protein-protein interaction inhibitors for MCL-1 in oncology programs [2][3]. The compound is primarily utilized as a research tool and synthetic intermediate in early-stage drug discovery; its value proposition is anchored in its specific substitution pattern, which dictates distinct physicochemical properties and chemical reactivity compared to its regioisomeric and halo-substituted analogs, making it a critical building block for structure-activity relationship (SAR) exploration and focused library synthesis [1].

Why 3-Bromo-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide Cannot Be Substituted by Off-the-Shelf Analogs


The practice of interchanging thieno[2,3-d]pyrimidine benzamide analogs without rigorous justification is a significant source of experimental irreproducibility in kinase inhibitor and chemical biology research. The specific 3-bromo substitution pattern is not an arbitrary structural feature; it fundamentally governs the molecule's electronic distribution, lipophilicity (XLogP3 = 3.4), and conformational preferences, which in turn dictate target binding, off-target liability, and metabolic stability [1]. Unlike the 4-bromo regioisomer or the 3-chloro analog, the 3-bromo derivative presents a unique vector for palladium-catalyzed cross-coupling reactions, enabling divergent late-stage functionalization that is inaccessible to other substitution patterns [2]. Furthermore, published SAR campaigns on the thieno[2,3-d]pyrimidine core have demonstrated that even minor halogen or positional modifications at the benzamide moiety can result in a complete loss of potency against the intended target (e.g., MCL-1 or Mnk kinases), as the halogen's size, polarizability, and position are critical for occupying specific hydrophobic pockets within the ATP-binding site or BH3-binding groove [3][4].

Quantitative Differentiation Evidence for 3-Bromo-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide Against Closest Analogs


Critical Data Transparency: Absence of Published Direct Comparative Bioactivity Data

A comprehensive search of authoritative databases, including ChEMBL, BindingDB, and PubMed, confirms that no quantitative, target-specific bioactivity data (IC50, Kd, Ki) has been published for 3-bromo-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS 1003159-88-3) as of the search date [1][2]. The ZINC database explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This data gap represents a critical differentiation point: any vendor claiming specific, pre-validated biological activity for this compound should be viewed with skepticism. Procurement decisions must therefore rely on its well-defined physicochemical properties, its structural role as a synthetic intermediate, and class-level inferences from closely related thieno[2,3-d]pyrimidines that have been pharmacologically characterized.

Data Integrity Procurement Due Diligence Chemical Biology

Lipophilicity (XLogP3) Differentiation: 3-Bromo vs. Unsubstituted Parent Scaffold

The 3-bromo substitution on the benzamide ring markedly increases the compound's lipophilicity compared to the unsubstituted parent scaffold, N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS 1003159-51-0). The target compound has a computed XLogP3 of 3.4, as reported by PubChem [1]. The introduction of a single bromine atom elevates logP by approximately 1.0–1.5 units relative to the unsubstituted benzamide [2]. This quantifiable increase in lipophilicity has direct consequences for passive membrane permeability, non-specific protein binding, and solubility profiles in cell-based assays. The 3-bromo position further distinguishes the compound from the 4-bromo regioisomer, as the meta-substitution pattern creates a different electronic dipole moment and steric profile, potentially altering target binding kinetics and off-target selectivity in a manner analogous to well-documented halogen substitution effects in kinase inhibitor SAR [3].

Physicochemical Property Lipophilicity ADME Prediction

Topological Polar Surface Area (TPSA) Equivalence with Halogen-Driven MW Increase

The target compound possesses a Topological Polar Surface Area (TPSA) of 83.1 Ų, which is identical to its 3-chloro and 4-bromo regioisomeric analogs, as the number and type of heteroatoms contributing to polarity remain constant across these derivatives [1]. However, the molecular weight (MW) of the 3-bromo derivative (334.19 g/mol) is significantly higher than that of the 3-chloro analog (MW ~289.7 g/mol for C13H8ClN3OS) and the 3-nitro analog (MW 300.29 g/mol) . This combination—identical TPSA but elevated MW—results in a lower TPSA/MW ratio for the 3-bromo compound, which is inversely correlated with cell permeability in established drug-likeness models (e.g., Veber rules) [2]. The heavier bromine atom also provides enhanced anomalous scattering for X-ray crystallography and a distinct isotopic signature (¹⁰⁹Ag/⁸¹Br) useful in mass spectrometry-based probe tracking, features absent in the chloro or nitro analogs.

Drug-likeness Physicochemical Property Library Design

Synthetic Accessibility and Regiospecific Reactivity for Late-Stage Diversification

The defining functional determinant of 3-bromo-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is the aryl bromide at the meta-position of the benzamide ring, which serves as a universal handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This regiospecific reactivity is distinct from the 4-bromo positional isomer; the meta-substitution pattern avoids the direct conjugation with the amide carbonyl, resulting in different reaction kinetics and regiochemical outcomes in subsequent transformations [2]. Furthermore, the bromine atom is a superior leaving group compared to chlorine in oxidative addition steps, and its larger atomic radius compared to fluorine or hydrogen introduces a steric constraint that can enhance the enantioselectivity of asymmetric transformations when the compound is used as a chiral auxiliary or ligand precursor [3].

Synthetic Chemistry Cross-Coupling Library Synthesis

Recommended Research and Industrial Application Scenarios for 3-Bromo-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide


Core Building Block for Diversity-Oriented Synthesis of Kinase-Focused Compound Libraries

This compound is optimally deployed as a central intermediate in the parallel synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitor libraries. Its meta-substituted aryl bromide serves as a versatile anchor for Suzuki-Miyaura coupling with a diverse array of boronic acids, enabling the rapid exploration of hydrophobic pocket occupancy within the ATP-binding site of kinases such as Mnk1/2, EGFR, and PI3K [1][2]. The identity of the bromine atom at the 3-position, as opposed to the 4-position, directs the coupled aryl group into a distinct geometric trajectory, which is critical for achieving selectivity against closely related kinase family members and for probing the 'selectivity pocket' often exploited in type II kinase inhibitor design [1].

Biophysical Probe for Target Engagement Studies Leveraging Bromine's Spectroscopic Properties

The presence of the bromine atom provides a distinct anomalous scattering signal in X-ray crystallography, facilitating phasing and enabling the precise determination of protein-ligand co-crystal structures. This is a critical advantage for structure-based drug design (SBDD) programs focused on kinases or bromodomains, where high-resolution binding mode data is essential [1]. Furthermore, the characteristic isotopic pattern of bromine (¹⁰⁹Ag/⁸¹Br) provides a unique mass spectrometry signature, making the compound an excellent probe for cellular thermal shift assays (CETSA) and drug affinity responsive target stability (DARTS) experiments, where tracking the compound's engagement with the target proteome is required [2].

Reference Compound for Investigating Halogen-Specific Effects on ADME and Physicochemical Properties

Given the elevated lipophilicity (XLogP3 = 3.4) and molecular weight (334.19 g/mol) relative to non-halogenated or chloro-substituted analogs, this compound is a valuable reference standard for quantifying the impact of bromine substitution on critical ADME parameters such as parallel artificial membrane permeability assay (PAMPA), Caco-2 permeability, microsomal stability, and plasma protein binding [1]. This application is particularly relevant in lead optimization campaigns where balancing potency (often driven by halogen bonding) with favorable pharmacokinetic properties is the central challenge [2].

Negative Control or Scaffold-Only Comparator in MCL-1 and PI3K Pathway Profiling

While no direct bioactivity data is published for this exact compound, its core scaffold is the starting point for known MCL-1 inhibitors (e.g., S64315/MIK665) and PI3K inhibitors [1]. Therefore, the compound may serve as a scaffold-only control or a starting point for hit evolution in biochemical and cellular assays. Its lack of the complex substitution pattern found in highly optimized lead compounds makes it an appropriate baseline for quantifying the contribution of peripheral substituents to potency, selectivity, and cellular efficacy in oncology-focused screening cascades [1][2].

Quote Request

Request a Quote for 3-BROMO-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.